![molecular formula C25H25NO5 B3173768 2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid CAS No. 95015-69-3](/img/structure/B3173768.png)
2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Overview
Description
“2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid” is a complex organic compound. It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 .
Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide an analysis of its chemical reactions. Typically, a compound’s reactivity is determined by its functional groups. In this case, the compound contains an amine group (-NH2), a carboxylic acid group (-COOH), and an ether group (-O-), which could potentially participate in various chemical reactions .Scientific Research Applications
Chemical Composition and Properties
2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid is a complex organic compound. Its properties and applications in scientific research are diverse, based on its structural components and chemical interactions.
Applications in Anti-Inflammatory Research
A study by Ren et al. (2021) identified compounds similar in structure to this compound in the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications.
Synthesis and Chemical Analysis
The synthesis of compounds closely related to this compound has been explored in various studies. For instance, Reynolds and Hermitage (2001) discussed the synthesis of a similar compound, which was part of the development of potent PPARγ agonists. Such research underscores the importance of synthetic pathways in exploring the applications of complex organic compounds.
Metabolic Studies and Hydrocarbon Analysis
In metabolic studies, Rimbault et al. (1993) analyzed organic acids in cultures of a thermophilic sulfur-dependent anaerobic archaeon. The analysis included compounds with structural similarities to this compound, emphasizing the significance of these compounds in microbial metabolic processes.
Exploration in Medicinal Chemistry
Various research efforts, such as the work by Asada et al. (2010), have focused on analogs of this compound. These studies have contributed to the development of potent and selective receptor antagonists, highlighting the compound's relevance in medicinal chemistry.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-26(25(29)31-18-21-10-6-3-7-11-21)23(24(27)28)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15,23H,16-18H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZCRNBTXDHCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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